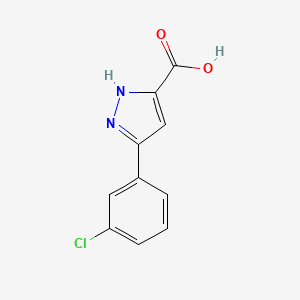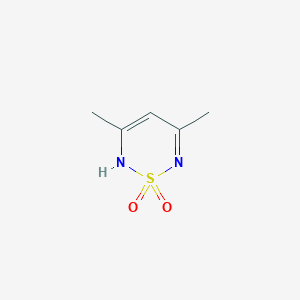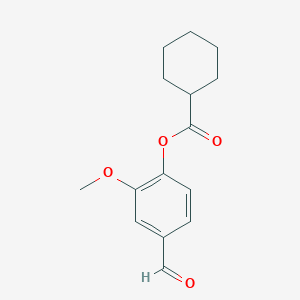![molecular formula C13H13NO2S B1351965 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one CAS No. 54001-06-8](/img/structure/B1351965.png)
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one involves various strategies, including one-pot reactions and the use of eco-friendly solvents. For instance, a one-pot C–C and C–N bond-forming strategy was employed to synthesize novel benzo[d]thiazol-2-ylamino derivatives in water, highlighting the operational simplicity and environmental benefits of such methods . Similarly, the synthesis of a highly potent 5-HT3 receptor antagonist involved selective reactions, indicating the potential for creating structurally novel series of compounds .
Molecular Structure Analysis
The molecular and crystal structures of related thiazole compounds have been extensively studied. X-ray diffraction analysis has been used to determine the nonplanar structure of a 1,4-dihydro-5H-tetrazole-5-thione derivative and its complex with Cd(II), revealing interesting features such as centrosymmetric dimers and chain structures in the crystal . Additionally, the solid-state structure of a 5-nitro furan-2-ylmethylen thiazolidin-4-one compound was investigated, providing insights into the intermolecular interactions and molecular packing .
Chemical Reactions Analysis
The reactivity of thiazole derivatives allows for the synthesis of various heterocycles. For example, 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been used as a synthon for the regiospecific synthesis of five and six-membered heterocycles, demonstrating the versatility of thiazole compounds in cyclocondensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The crystal structure analysis of a bis(4-methoxyphenyl) pentane-1,5-dione derivative revealed weak hydrogen bonds and π-π stacking interactions, which contribute to the formation of a two-dimensional layer framework . These interactions can significantly affect the physical properties, such as solubility and melting point, as well as the chemical reactivity of the compounds.
Applications De Recherche Scientifique
QSAR-Analysis in Antioxidant Activity
A study focused on the QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives to evaluate their potential as antioxidants. Fourteen new derivatives were analyzed, revealing that antioxidant activity is influenced by factors such as molecule size, lipophilicity, and energy parameters. The study proposes these QSAR models for predicting antioxidant activity in related compounds, serving as a basis for designing new potential antioxidants (І. Drapak et al., 2019).
Reactivity in Organometallic Chemistry
Another research explored the reactivity of compounds with structural similarities, focusing on bis(pyrazol-1-yl)methanes functionalized by 2-hydroxyphenyl and 2-methoxyphenyl groups. The study examined their reactions with W(CO)5THF, contributing to the understanding of such compounds' reactivity and potential applications in organometallic chemistry and catalysis (K. Ding et al., 2011).
Biological Activity Studies
Research on certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles demonstrated that chlorine-substituted derivatives exhibit significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (P. Uma et al., 2017).
Synthesis and Pharmacological Evaluation
A potent PPARpan agonist, closely related structurally, was synthesized through a seven-step process. This compound's efficient synthesis and biological activity highlight its potential in therapeutic applications, particularly in metabolic disorders (Jiasheng Guo et al., 2006).
Anticancer Activity
A study on the synthesis, crystal structure, and biological activity of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione revealed fungicidal properties, suggesting potential applications in developing anticancer agents. The compound's structure-activity relationship provides insights into designing new therapeutic molecules (Mao-Jing Wu, 2013).
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-12(9(2)15)17-13(14-8)10-4-6-11(16-3)7-5-10/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAHBKVFLNFHAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)
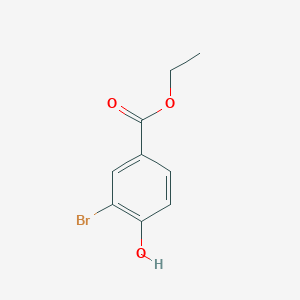
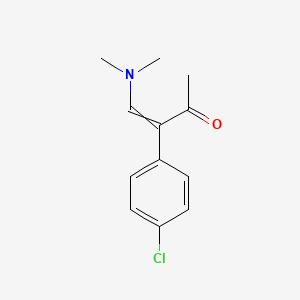
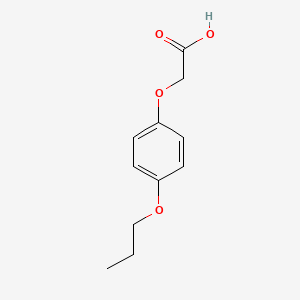
![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1351897.png)
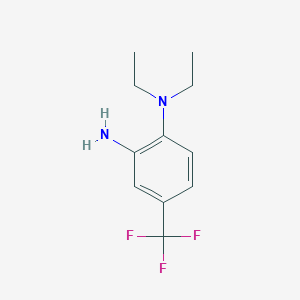
![7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1351901.png)
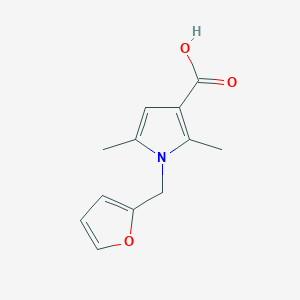
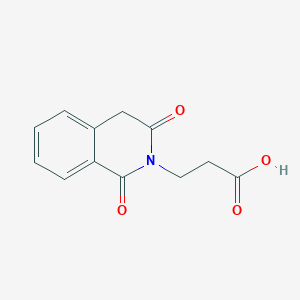
![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B1351915.png)
